Arsonium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

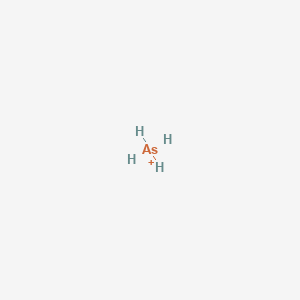

Arsonium is an arsenic hydride, an onium cation and an this compound ion. It is a conjugate acid of an arsane.

Aplicaciones Científicas De Investigación

Organic Synthesis

Arsonium Ylides in Synthesis:

this compound ylides are pivotal in organic synthesis due to their strong nucleophilic properties. They participate in various reactions, such as:

- Wittig Reactions: this compound ylides can react with aldehydes and ketones to form alkenes. This reaction is analogous to phosphonium ylides but often yields better results due to the increased reactivity of this compound ylides .

- Synthesis of Alkenes: The reaction of this compound ylides with carbonyl compounds leads to the formation of alkenes while producing arsine oxides as byproducts. This method has been shown to produce good yields with a variety of substrates .

Table 1: Comparison of Reactivity in Wittig-Type Reactions

| Compound Type | Reactivity Level | Yield (%) |

|---|---|---|

| Phosphonium Ylides | Moderate | 60-80 |

| This compound Ylides | High | 80-95 |

Pharmacological Applications

Therapeutic Uses:

Organoarsenic compounds have been utilized for their pharmacological properties. For instance, arsonic acids have been studied for their potential as:

- Antiparasitic Agents: Certain organoarsenic compounds exhibit activity against parasitic infections.

- Cancer Research: Research indicates that some arsonic compounds may have cytotoxic effects on cancer cells, providing a basis for developing novel cancer therapies .

Case Study: Arsenicum Album

Arsenicum album has shown significant immunomodulatory activity in clinical studies, enhancing the humoral immune response without adverse effects on delayed-type hypersensitivity. This suggests its potential application in treating immunological conditions alongside conventional therapies .

Environmental Applications

Agricultural Use:

this compound compounds are employed in agriculture as:

- Herbicides and Fungicides: Certain organoarsenic compounds are used to control pests and diseases in crops due to their effectiveness and relatively low toxicity compared to other arsenic forms .

- Corrosion Inhibitors: Arsonic acids serve as corrosion inhibitors for metals, particularly iron and steel, enhancing the durability of agricultural equipment .

Industrial Applications

Photopolymerization:

Recent studies have highlighted the use of this compound salts as photoinitiators in polymerization processes. These salts can facilitate the polymerization of various monomers under UV light, leading to the production of polymers with specific properties suitable for industrial applications .

Análisis De Reacciones Químicas

Arsonium Ylide Formation and Arsa-Wittig Reactions

This compound ylides (R₃As⁺–C⁻–R') participate in arsa-Wittig reactions analogous to phosphorus-based Wittig reactions. These ylides form via deprotonation of this compound salts and react with carbonyl compounds to generate alkenes or epoxides.

Key Findings:

-

Base-dependent selectivity :

-

Comparison to phosphorus ylides : this compound ylides enable milder reaction conditions for formyl olefination (e.g., synthesis of α,β-alkenals) .

Table 1: Olefin vs. Epoxide Selectivity with Semi-Stabilized this compound Ylides

| Base | Product | Yield (%) | Selectivity (E:Z or Epoxide:Olefin) |

|---|---|---|---|

| LiHMDS | Olefin (34) | 70–90 | >95:5 E |

| KHMDS | Epoxide (35) | 65–85 | >90:10 |

Olefination Reactions and Stereoselectivity

This compound-mediated olefination transforms aldehydes into 1,3-dienes or substituted alkenes with high stereocontrol.

Key Findings:

-

1,3-Diene synthesis : Diallyldiphenylthis compound bromide reacts with aldehydes to yield terminal 1,3-dienes (39) with E/Z ratios of 90:10 to 97:3 .

-

Chemoselectivity : Benzyl-substituted this compound ylides exhibit higher reactivity than allyl or methyl groups .

Table 2: Scope of Arsine-Mediated Wittig Reactions

| Aldehyde (RCHO) | This compound Salt (R₃As⁺X⁻) | Product (Alkene) | Yield (%) | E:Z Ratio |

|---|---|---|---|---|

| Benzaldehyde | Methyl bromoacetate | Methyl cinnamate | 81 | >19:1 |

| 4-Nitrobenzaldehyde | Bromoacetophenone | 4-Nitrostilbene | 95 | >19:1 |

Cyclopropanation Reactions

This compound allylides (59) react with alkylidene malonates (60) to form trans-disubstituted cyclopropane-1,1-dicarboxylates (61) with up to 43:1 trans/cis selectivity .

Table 3: Cyclopropanation with this compound Allylides

| This compound Allylide (R¹) | Alkylidene Malonate (R²) | Product Yield (%) | Trans:Cis Ratio |

|---|---|---|---|

| Ph | Aryl | 85 | 43:1 |

| SiMe₃ | Alkyl | 78 | 35:1 |

Reaction Optimization and Conditions

-

Solvent effects : Acetonitrile accelerates this compound salt formation due to polar solvent effects .

-

Pseudo-one-pot synthesis : this compound salts (e.g., methyltriphenylthis compound bromide) form at 80°C, followed by room-temperature ylide generation and aldehyde condensation .

Table 4: Bromoacetonitrile Reactions with Aldehydes

| Aldehyde (RCHO) | Product (Nitrile) | Yield (%) | E:Z Ratio |

|---|---|---|---|

| Benzaldehyde | Cinnamontrile | 88 | 85:15 |

| Furfural | 2-Furylacrylonitrile | 76 | 80:20 |

Stability and Functional Group Tolerance

-

Electron-withdrawing groups : Perfluoroalkanesulfonyl-substituted this compound ylides (17a–e) exhibit enhanced stability due to strong electron-withdrawing effects .

-

Polymer-supported reagents : Non-cross-linked polystyrene-supported this compound salts (21, 22) retain reactivity in arsa-Wittig reactions .

Propiedades

Fórmula molecular |

AsH4+ |

|---|---|

Peso molecular |

78.953 g/mol |

Nombre IUPAC |

arsanium |

InChI |

InChI=1S/AsH4/h1H4/q+1 |

Clave InChI |

VUEDNLCYHKSELL-UHFFFAOYSA-N |

SMILES |

[AsH4+] |

SMILES canónico |

[AsH4+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.